molecular formula C11H13NO5 B14516046 Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate CAS No. 62473-30-7

Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate

Cat. No.: B14516046
CAS No.: 62473-30-7
M. Wt: 239.22 g/mol
InChI Key: JHNHAHDCTYIPQD-UHFFFAOYSA-N
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Description

Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate is a chemical compound with a pyridine ring structure substituted with ethyl, hydroxyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate typically involves the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

    Substitution: Substitution reactions can introduce new substituents on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet silicon dioxide for oxidation reactions . Reduction reactions may involve hydrogen gas and palladium catalysts, while substitution reactions can use various halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different carboxylate derivatives, while reduction reactions can produce hydroxylated or alkylated pyridine compounds.

Scientific Research Applications

Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its hydroxyl and carboxylate groups make it particularly versatile for various chemical reactions and applications.

Properties

CAS No.

62473-30-7

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate

InChI

InChI=1S/C11H13NO5/c1-4-7-9(13)8(11(15)17-3)6(5-12-7)10(14)16-2/h5,13H,4H2,1-3H3

InChI Key

JHNHAHDCTYIPQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=C1O)C(=O)OC)C(=O)OC

Origin of Product

United States

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